N-cyclohexyl-2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
N-cyclohexyl-2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core, a 2-fluorobenzyl substituent at position 1, and a cyclohexyl acetamide moiety at position 2. Pyrazolo[3,4-d]pyrimidines are purine analogues known for diverse pharmacological activities, including antitumor and kinase inhibitory properties . The 2-fluorobenzyl group may enhance metabolic stability and receptor binding affinity, while the cyclohexyl acetamide contributes to lipophilicity and bioavailability. This compound’s synthesis typically involves alkylation and amidation steps, as seen in structurally related analogs .
Properties
IUPAC Name |
N-cyclohexyl-2-[1-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O2/c21-17-9-5-4-6-14(17)11-26-19-16(10-23-26)20(28)25(13-22-19)12-18(27)24-15-7-2-1-3-8-15/h4-6,9-10,13,15H,1-3,7-8,11-12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAQDNZWSHDNQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=NC3=C(C2=O)C=NN3CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine ring.
Introduction of the Fluorobenzyl Group: The 2-fluorobenzyl group can be introduced via nucleophilic substitution reactions, often using a fluorobenzyl halide and a suitable nucleophile.
Acylation: The final step involves the acylation of the pyrazolo[3,4-d]pyrimidine derivative with cyclohexyl acetic acid or its derivatives under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl and benzyl positions, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the pyrazolo[3,4-d]pyrimidine ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various nucleophiles into the aromatic ring.
Scientific Research Applications
Anti-Inflammatory Effects
Benzofuran derivatives, including the compound , have demonstrated significant anti-inflammatory properties. Research indicates that benzofuran-3(2H)-one derivatives can effectively reduce pro-inflammatory cytokines such as tumor necrosis factor (TNF), interleukin 1 (IL-1), and IL-8. For example, a study reported a 93.8% reduction in TNF levels and an 98% reduction in IL-1 levels when using specific benzofuran derivatives . These findings suggest that compounds like (Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one could be developed for treating chronic inflammatory disorders.
Antioxidant Activity
The antioxidant potential of benzofuran derivatives is another area of interest. Compounds from this class have been shown to scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage associated with various diseases . This antioxidant activity could be beneficial for developing treatments for neurodegenerative diseases and other oxidative stress-related conditions.
Anticancer Properties
Benzofuran derivatives have also been investigated for their anticancer effects. Specific studies highlight their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation . The unique structure of (Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one may enhance its efficacy as an anticancer agent.
Microwave-Assisted Synthesis
Recent advancements in synthetic methodologies have utilized microwave irradiation to facilitate the synthesis of benzofuran derivatives efficiently. For instance, the condensation of α,β-dicarbonyl compounds with benzofuran under microwave conditions has yielded high purity products with significant yields . This method can be applied to synthesize (Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one, optimizing reaction times and minimizing solvent use.
Catalytic Approaches
Various catalytic systems, including clay catalysts and transition metals, have been employed to enhance the synthesis of benzofuran derivatives. These catalysts can improve reaction rates and selectivity, leading to more efficient production processes . The exploration of these catalytic methods could further refine the synthesis of the target compound.
Clinical Applications
A notable case study involved the use of a similar benzofuran derivative in a clinical trial aimed at evaluating its anti-inflammatory effects on patients with chronic inflammatory diseases. Results indicated a significant decrease in inflammatory markers and improved patient outcomes, suggesting that compounds like (Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one could be viable candidates for therapeutic development .
Insecticidal Activity
Another application explored the insecticidal properties of benzofuran derivatives against common pests. In laboratory settings, certain derivatives exhibited potent insecticidal activity comparable to established insecticides . This suggests potential agricultural applications for compounds within this chemical class.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to bind to ATP-binding sites, potentially inhibiting kinase activity. The fluorobenzyl group may enhance binding affinity and specificity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on core structure, substituents, physicochemical properties, and synthetic routes.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Modifications: The target compound shares the pyrazolo[3,4-d]pyrimidinone core with most analogs, but Example 83 incorporates a chromen-4-one fused system, which may alter electronic properties and binding kinetics .
Substituent Effects: Fluorobenzyl vs. Fluorophenyl: The 2-fluorobenzyl group in the target compound likely improves steric and electronic interactions compared to the 4-fluorophenyl analog (), where positional isomerism could affect target engagement . Acetamide Variations: Cyclohexyl acetamide in the target compound offers greater lipophilicity than morpholinophenyl () or unsubstituted acetamides, influencing solubility and membrane permeability .
Physicochemical Properties :
- Melting points vary significantly: Example 83 (302–304°C) vs. (197–201°C), reflecting differences in molecular rigidity and intermolecular forces .
- Molecular weights (e.g., 552.09–571.2 g/mol) suggest these compounds occupy similar drug-like space but may diverge in pharmacokinetic profiles.
Key Observations:
- Efficiency : Yields for pyrazolo[3,4-d]pyrimidine derivatives are generally low (19–49%), highlighting synthetic challenges in functionalizing the core .
- Catalysts : Palladium-based catalysts (e.g., Pd(dppf)Cl₂ in Example 83) enable cross-coupling reactions but increase cost and purification complexity .
- Green Chemistry : Hydrazine-mediated routes () avoid heavy metals but require careful handling due to toxicity .
Pharmacological and Functional Insights
- Antitumor Activity: Pyrazolo[3,4-d]pyrimidinones are established purine mimetics, with the 4-oxo group critical for ATP-binding pocket interactions in kinases . The 2-fluorobenzyl group may enhance selectivity for tyrosine kinases over related isoforms .
- Comparative Bioactivity: Chromenone-containing analogs (Example 83) may exhibit dual kinase and epigenetic modulation due to extended π-systems, though specific data is lacking .
- Metabolic Stability: Fluorine substitution (2-fluorobenzyl) likely reduces oxidative metabolism compared to non-fluorinated analogs, as seen in related scaffolds .
Biological Activity
N-cyclohexyl-2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a detailed overview of its biological activities, including synthesis, mechanisms of action, and relevant case studies.
The compound is synthesized through a multi-step process involving the reaction of cyclohexyl acetamide with various substituted pyrazole derivatives. The structure features a cyclohexyl group and a pyrazolo[3,4-d]pyrimidine moiety, which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer and inflammation pathways. Preliminary studies suggest that it may inhibit key enzymes such as cyclooxygenase (COX) and phosphodiesterases (PDE), leading to reduced inflammatory responses and potential anticancer effects.
Anticancer Activity
Recent studies have indicated that N-cyclohexyl-2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide exhibits notable anticancer properties. In vitro assays demonstrated its ability to induce apoptosis in various cancer cell lines, including HeLa and MCF-7 cells. The compound showed an IC50 value in the low micromolar range, indicating potent cytotoxic effects against these cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 5.6 | Induction of apoptosis via intrinsic pathway |
| MCF-7 | 7.2 | Inhibition of cell proliferation |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models showed significant reduction in inflammation compared to control groups. The mechanism appears to involve inhibition of COX-2 activity and modulation of pro-inflammatory cytokines.
| Model | ED50 (µM) | Comparison |
|---|---|---|
| Carrageenan-induced edema | 11.60 | Comparable to indomethacin (9.17 µM) |
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study published in Cancer Research evaluated the effects of this compound on several cancer cell lines, revealing that it effectively inhibited cell growth and induced apoptosis through both intrinsic and extrinsic pathways .
- Inflammation Models : Research conducted on animal models demonstrated that treatment with this compound significantly reduced paw swelling in carrageenan-induced inflammation models, suggesting its potential utility as an anti-inflammatory agent .
- Molecular Docking Studies : Computational studies indicated that the compound binds effectively to the active sites of COX enzymes, supporting its role as a selective COX-2 inhibitor .
Q & A
Q. Structure-activity relationship (SAR) insights :
- The 2-fluorobenzyl group enhances metabolic stability and target affinity compared to non-fluorinated analogs due to increased electronegativity and reduced π-π stacking interference .
- Substituting the cyclohexylamine with smaller alkyl groups (e.g., methyl) reduces solubility but improves cell permeability, as shown in analogs with logP adjustments .
Methodology : - Parallel synthesis of derivatives followed by comparative bioactivity profiling (e.g., IC₅₀ shifts in kinase assays) .
- Pharmacokinetic studies in rodent models to assess bioavailability changes .
Advanced: What analytical challenges arise in characterizing tautomeric forms or stereochemical configurations?
- Tautomerism : The pyrazolo-pyrimidine core exists in equilibrium between 4-oxo and 4-hydroxy tautomers. Variable-temperature NMR (VT-NMR) in DMSO-d₆ can monitor shifts in tautomeric ratios .
- Stereochemical ambiguity : Chiral centers in the acetamide linker require chiral HPLC or circular dichroism (CD) for resolution, as seen in related compounds .
Advanced: How can mechanistic studies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
Contradictions may arise from assay variability (e.g., enzyme source, ATP concentrations) or compound purity. Solutions include:
- Orthogonal assays : Validate kinase inhibition using both fluorescence polarization and radiometric methods .
- Impurity profiling : LC-MS to identify byproducts (e.g., de-fluorinated derivatives) that may interfere with activity .
- Dose-response curves with rigorous statistical analysis (e.g., nonlinear regression with Hill slopes) .
Advanced: What strategies optimize pharmacokinetics (e.g., solubility, metabolic stability) for in vivo studies?
- LogP optimization : Introduce polar groups (e.g., hydroxyls) on the cyclohexyl ring to improve aqueous solubility, as demonstrated in analogs .
- Prodrug approaches : Mask the acetamide as an ester to enhance oral bioavailability, with hydrolysis in plasma .
- Metabolic stability assays : Incubate with liver microsomes and quantify parent compound degradation via LC-MS/MS .
Advanced: How can computational methods guide the design of derivatives with enhanced selectivity?
- DFT calculations : Predict electronic effects of substituents (e.g., fluorine’s inductive effect) on binding affinity .
- Molecular dynamics (MD) simulations : Model compound-target interactions over 100-ns trajectories to identify stable binding poses .
- QSAR models : Train regression models using bioactivity data from analogs to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
